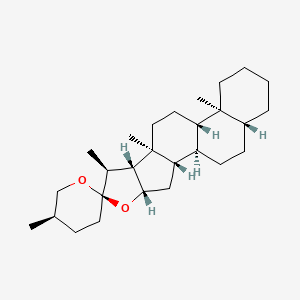

(25R)-5alpha-Spirostan

Description

Propriétés

Formule moléculaire |

C27H44O2 |

|---|---|

Poids moléculaire |

400.6 g/mol |

Nom IUPAC |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane] |

InChI |

InChI=1S/C27H44O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24H,5-16H2,1-4H3/t17-,18+,19-,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 |

Clé InChI |

INLFWQCRAJUDCR-PDWAGFGXSA-N |

SMILES isomérique |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCCC6)C)C)C)OC1 |

SMILES canonique |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Steroidal Saponins and Bioactivity

Recent studies have identified (25R)-5alpha-Spirostan as a significant component of steroidal saponins derived from various plants, including Yucca species and Tribulus terrestris. These compounds exhibit diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. For instance, the separation of (25R/S)-spirostanol saponin diastereomers has been shown to yield compounds with markedly different bioactivities, emphasizing the importance of stereochemistry in their pharmacological effects .

1.2 Non-Hormonal Anabolic Properties

Research indicates that this compound may serve as a non-hormonal anabolic agent. It has been reported to enhance physical performance, increase lean muscle mass, and improve overall health without the side effects associated with traditional anabolic steroids. Studies involving human subjects have demonstrated improvements in strength and endurance when administered in controlled doses .

Separation Techniques

2.1 Efficient Separation Methods

A significant challenge in utilizing this compound lies in the effective separation of its diastereomers. Recent advancements have led to the development of methods using C30 columns that allow for the successful isolation of (25R) and (25S) configurations. This separation is crucial for accurate bioactivity assessments and further pharmacological research .

| Diastereomer | Structure | Bioactivity |

|---|---|---|

| (25R)-Yucca spirostanoside E 1 | New compound identified from Yucca | Antioxidant activity |

| (25S)-Yucca spirostanoside E 1 | New compound identified from Yucca | Different bioactivity profile |

| (25R)-5β-spirostan-3β-ol 3-O-β-d-glucopyranoside | Known compound | Potential anticancer properties |

Biological Systems and Mechanisms

3.1 Mechanisms of Action

The mechanisms through which this compound exerts its effects are still being elucidated. It is suggested that it may act through pathways similar to ecdysteroids, enhancing protein synthesis without the typical androgenic effects associated with anabolic steroids. This unique mechanism presents opportunities for developing new therapeutic agents that can promote muscle growth and recovery while minimizing side effects .

3.2 Applications in Veterinary Medicine

In veterinary applications, this compound has shown promise in enhancing physical performance and health in animals such as dogs and horses. Reports indicate noticeable improvements in endurance and recovery times when administered to working animals, suggesting its potential as a supplement for athletic performance enhancement in veterinary medicine .

Case Studies

4.1 Clinical Trials on Humans

Clinical trials involving young adult volunteers have indicated that doses of this compound can lead to significant increases in strength and stamina during physical training sessions. Participants reported enhanced recovery times and reduced fatigue levels, supporting its application as an ergogenic aid .

4.2 Animal Studies

Studies conducted on various animal models have demonstrated that administration of this compound can lead to increased muscle mass and improved overall health metrics, including enhanced energy levels and reduced signs of aging .

Comparaison Avec Des Composés Similaires

Structural Differences

(25R)-5α-Spirostan is compared to structurally related spirostanol derivatives below:

Key Observations :

- C-25 Stereochemistry : The 25R configuration in (25R)-5α-Spirostan induces distinct NMR shifts (e.g., C-23 and C-27 signals) compared to 25S isomers due to the equatorial vs. axial orientation of the C-27 methyl group .

- Ring Saturation : Unlike diosgenin (Δ⁵ unsaturation), (25R)-5α-Spirostan’s saturated A-ring reduces reactivity but enhances stability .

- Hydroxylation Patterns : Additional hydroxyl groups (e.g., 15β-OH in digitogenin) influence solubility and receptor binding .

Analytical Differentiation

- NMR Spectroscopy: C-23 and C-27 Signals: In (25R)-5α-Spirostan, C-23 resonates at ~40 ppm (¹³C-NMR), while in 25S isomers, the axial C-27 methyl group causes a ~5.5 ppm upfield shift for C-23 . Glycosylation Effects: Glycosides of (25R)-5α-Spirostan (e.g., Yucca spirostanosides) show distinct HMBC correlations (e.g., H-1′ to C-3) compared to 25S analogs .

- HPLC Separation :

Bioactivity Comparison

2.3.1. Cytotoxic Activity Against SW620 Colon Cancer Cells

Trends :

- C12-Unsubstituted Saponins : 25S isomers exhibit stronger cytotoxicity (e.g., 25S-schidigera-saponin D1: IC₅₀ = 12.02 μM vs. 25R: 69.17 μM) .

- C12-Carbonylated Saponins: 25R isomers are more active (e.g., 25R-Yucca spirostanoside E3: IC₅₀ = 29.81 μM vs. 25S: 48.35 μM) .

- Glycosylation Impact : Increasing sugar units enhance activity; e.g., 25S-schidigera-saponin D1 (3 glycosyls) is 5.8x more potent than its 25R counterpart .

2.3.2. Anti-Cancer Activity in Diverse Cell Lines

(25R)-5α-Spirostan derivatives show selectivity for cancer cells:

- Compound (25R)-5 (semi-synthetic derivative): IC₅₀ = 4.8 μM (5637 bladder cancer) vs.

- Gitogenin Diacetate: Inhibits melanoma A-375 cells (70% inhibition at 20 μM) via apoptosis induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.